1,3-Benzothiazol-2-ylmethanol
Overview
Description
1,3-Benzothiazol-2-ylmethanol is a member of benzothiazoles . It has a molecular formula of C8H7NOS and a molecular weight of 165.21 g/mol . The IUPAC name for this compound is 1,3-benzothiazol-2-ylmethanol .
Synthesis Analysis
Benzothiazoles can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .
Molecular Structure Analysis
The molecular structure of 1,3-Benzothiazol-2-ylmethanol can be represented by the canonical SMILES string C1=CC=C2C(=C1)N=C(S2)CO
.
Chemical Reactions Analysis
Benzothiazole derivatives have been shown to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Physical And Chemical Properties Analysis
1,3-Benzothiazol-2-ylmethanol has a density of 1.375±0.06 g/cm3, a melting point of 95-96 °C, a boiling point of 299.1±23.0 °C, and a flash point of 134.7°C . Its vapor pressure is 0.000545mmHg at 25°C, and it has a refractive index of 1.712 .
Scientific Research Applications
Synthesis and Antimicrobial Activity
1,3-Benzothiazol-2-ylmethanol derivatives exhibit significant antimicrobial activity. For instance, new 2-substituted benzothiazole derivatives demonstrated effectiveness in microbial inhibition, showcasing their potential in antimicrobial applications (Rajeeva et al., 2009).
Structural and Spectral Analysis
The structural and spectral characteristics of 1,3-Benzothiazol-2-ylmethanol derivatives, such as mannich bases, have been extensively studied. These studies provide insights into the molecular conformation and interactions of these compounds, which are crucial for various scientific applications (Franklin et al., 2011).
Synthesis of Functionalized Derivatives
1,3-Benzothiazol-2-ylmethanol serves as a starting material for synthesizing various functionalized derivatives. These derivatives have diverse applications, including in the development of new pharmacological agents (Yavari et al., 2017).
Development of Novel Compounds
1,3-Benzothiazol-2-ylmethanol is used in the synthesis of novel compounds with potential biological activities. For example, its derivatives have been evaluated for anticonvulsant properties and other pharmacological effects (Siddiqui et al., 2007).
Corrosion Inhibition
Derivatives of 1,3-Benzothiazol-2-ylmethanol have been synthesized and studied for their corrosion inhibiting effects on metals, offering potential applications in material science and engineering (Hu et al., 2016).
Photo-Physical Properties
The photo-physical properties of 1,3-Benzothiazol-2-ylmethanol derivatives have been investigated, revealing their potential in the development of fluorescent compounds for various applications, including imaging (Padalkar et al., 2011).
Future Directions
Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . Therefore, the future development trend and prospect of the synthesis of benzothiazoles are anticipated .
properties
IUPAC Name |
1,3-benzothiazol-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXMQZYDBQBWNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296191 | |
Record name | 1,3-Benzothiazol-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzothiazol-2-ylmethanol | |
CAS RN |
37859-42-0 | |
Record name | 2-Benzothiazolemethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzothiazol-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37859-42-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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